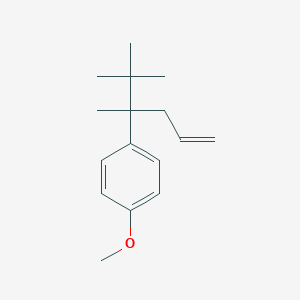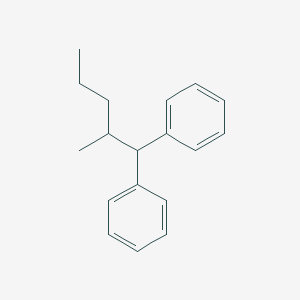
3,5-Dibromo-4-methoxy-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-4-methoxy-N-methylaniline is an organic compound with the molecular formula C8H9Br2NO It is a derivative of aniline, where the aniline ring is substituted with two bromine atoms at the 3 and 5 positions, a methoxy group at the 4 position, and a methyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-methoxy-N-methylaniline typically involves multiple steps. One common method starts with the nitration of 4-methoxytoluene to introduce a nitro group. This is followed by bromination to add bromine atoms at the 3 and 5 positions. The nitro group is then reduced to an amine, and finally, the amine is methylated to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and minimize impurities. Key steps include controlled nitration, bromination, reduction, and methylation processes.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dibromo-4-methoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under strong oxidative conditions.
Reduction: The bromine atoms can be reduced to hydrogen under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Products include the corresponding dehalogenated aniline derivatives.
Substitution: Products depend on the nucleophile used, resulting in various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
3,5-Dibromo-4-methoxy-N-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-4-methoxy-N-methylaniline involves its interaction with specific molecular targets. The bromine atoms and methoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibromo-4-methylaniline: Similar structure but lacks the methoxy group.
4,5-Dibromo-2-methoxy-N-methylaniline: Similar structure but with different bromine substitution pattern.
Uniqueness
3,5-Dibromo-4-methoxy-N-methylaniline is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and potential applications. The presence of both bromine atoms and a methoxy group provides distinct chemical properties compared to other similar compounds.
Propiedades
Número CAS |
827031-52-7 |
|---|---|
Fórmula molecular |
C8H9Br2NO |
Peso molecular |
294.97 g/mol |
Nombre IUPAC |
3,5-dibromo-4-methoxy-N-methylaniline |
InChI |
InChI=1S/C8H9Br2NO/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4,11H,1-2H3 |
Clave InChI |
PLHZRRPUHPJDSI-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC(=C(C(=C1)Br)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,5-Dibromo-4-(4-hydroxy-3,5-dimethylphenoxy)phenyl]acetic acid](/img/structure/B14228966.png)
methanone](/img/structure/B14228968.png)


![4-Hydroxy-5-methoxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14228985.png)
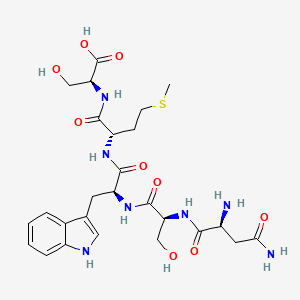
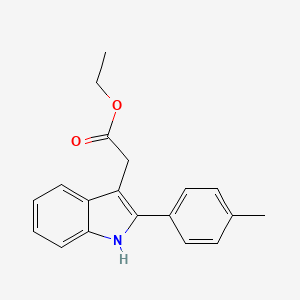
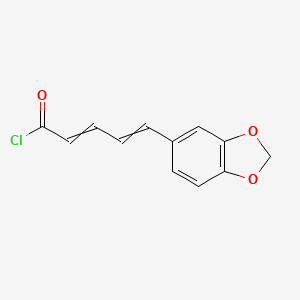
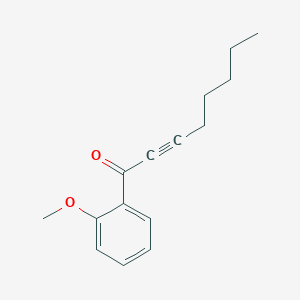
![N~1~-[(1,4-Dioxaspiro[4.4]nonan-2-yl)methyl]butane-1,4-diamine](/img/structure/B14229016.png)

